N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
Description
The compound N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a bicyclic sulfonamide derivative characterized by a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a (2Z)-configured imine bond. Key features include:
- Core structure: A sulfur-containing bicyclic system (tetrahydrothieno[3,4-d][1,3]thiazole) with two sulfone oxygen atoms at the 5,5-positions.
- Substituents: A propanamide group at the 2-position and an allyl (prop-2-en-1-yl) group at the 3-position.
- Stereochemistry: The (2Z) configuration of the imine bond and defined stereocenters in the tetrahydrothieno ring system.
Properties
Molecular Formula |
C11H16N2O3S2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-(5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)propanamide |
InChI |
InChI=1S/C11H16N2O3S2/c1-3-5-13-8-6-18(15,16)7-9(8)17-11(13)12-10(14)4-2/h3,8-9H,1,4-7H2,2H3 |
InChI Key |
SKBULNHCEGPGGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC=C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
A thiophene precursor undergoes cyclization with a sulfur-containing reagent to form the thieno-thiazole ring. For example, reacting 3-aminothiophene-4-carboxylate with carbon disulfide in the presence of a base (e.g., potassium hydroxide) generates the thiazole ring via nucleophilic attack and subsequent cyclization. The sulfone groups at positions 5 and 5 are introduced through oxidation using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Key Conditions
Friedländer Annulation for Fused Systems
Adapting methods from tetrahydroselenoloquinoline syntheses, a Friedländer-type reaction between a 2-aminothiophene derivative and a ketone facilitates annulation. For instance, 2-amino-3-cyanothiophene reacts with cyclopentanone under acidic conditions to form the fused thieno-thiazole system. This method requires rigorous anhydrous conditions and aluminum chloride as a Lewis acid.
Propanamide Functionalization
The propanamide group is introduced via acylation of the thiazole’s exocyclic amine.
Direct Acylation with Propanoyl Chloride
The amine intermediate reacts with propanoyl chloride in dichloromethane, using pyridine to scavenge HCl. This one-step process achieves moderate yields but requires careful stoichiometry to avoid over-acylation.
Parameters
-
Molar Ratio: 1:1.2 (amine:propanoyl chloride)
-
Temperature: 0–5°C (prevents side reactions)
-
Yield: 65–70%
Carbodiimide-Mediated Coupling
For higher efficiency, a carbodiimide coupling agent (e.g., EDC·HCl) links propanoic acid to the amine. This method is preferred for its compatibility with sensitive functional groups.
Protocol
-
Reagents: EDC·HCl (1.5 equiv), HOBt (1 equiv)
-
Solvent: Dry THF
-
Yield: 85–90%
Industrial-Scale Synthesis
Large-scale production employs continuous flow reactors to enhance reproducibility and safety. Key adaptations include:
-
Automated Temperature Control : Precise regulation (±1°C) during exothermic steps like alkylation.
-
In-Line Purification : Chromatography columns integrated into the flow system remove byproducts in real time.
-
Solvent Recycling : Dichloroethane and THF are recovered via distillation, reducing environmental impact.
Analytical Characterization
Post-synthesis validation ensures structural fidelity:
| Technique | Key Data Points | Source |
|---|---|---|
| ¹H NMR | δ 5.8–6.2 (m, CH₂=CH–), δ 2.3 (s, SO₂) | |
| IR | 1680 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂ asym) | |
| HPLC | Purity >98% (C18 column, MeOH:H₂O = 70:30) |
Challenges and Mitigation Strategies
-
Byproduct Formation : Over-oxidation during sulfone generation is minimized by gradual addition of oxidants.
-
Z/E Isomerization : Strict temperature control (<60°C) preserves the Z-configuration of the exocyclic double bond.
-
Scale-Up Impurities : Centrifugal partition chromatography replaces column chromatography for higher throughput.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Short reaction time | Requires harsh oxidants | 60–75 |
| Friedländer | High stereoselectivity | Sensitive to moisture | 70–78 |
| Carbodiimide | High efficiency | Costly reagents | 85–90 |
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides and sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Table 1: Structural and Molecular Comparison
Key Observations :
The 3,4-dimethoxyphenyl substituent in Analog 1 adds aromaticity and electron-donating groups, which may influence binding interactions in biological systems .
Stereochemical and Configurational Impact :
- The (2Z) configuration is conserved across analogs, critical for maintaining the planar imine bond necessary for π-stacking or hydrogen-bonding interactions.
- Analog 1 has defined stereocenters (3aS,6aR), which could impose conformational constraints absent in the target compound .
Table 2: Reaction Yields and Conditions
Spectroscopic and Physicochemical Properties
Limited data are available for the target compound, but comparisons can be drawn from analogs:
- IR Spectroscopy : The target compound’s propanamide group would exhibit C=O stretching near 1,650–1,700 cm⁻¹, similar to Analog 1 (1,719 cm⁻¹ for acetamide) .
- NMR : The allyl group’s protons (δ ~5–6 ppm) and propanamide’s methylene/methyl signals (δ ~2–3 ppm) would distinguish it from Analog 2’s benzamide aromatic protons (δ ~7–8 ppm) .
Biological Activity
N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a synthetic compound with potential biological activity. Its structure suggests possible interactions with various biological targets, including enzymes and receptors. This article reviews the available literature on its biological activity, including case studies and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazole compounds often show antimicrobial properties. For instance, compounds structurally related to thiazoles have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Thiazole derivatives are noted for their potential in cancer therapy. The mechanism often involves inhibition of specific enzymes or pathways critical for tumor growth. For example, compounds targeting thioredoxin reductase have shown selective antitumor effects .
Antimicrobial Studies
A study evaluating a series of thiazole derivatives found that certain compounds exhibited significant antimicrobial activity against Candida albicans and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using the disk diffusion method, revealing potent effects at low concentrations .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.62 |
| Compound B | Candida albicans | 31.25 |
Antitumor Mechanisms
Research into the antitumor mechanisms of thiazole derivatives indicates that these compounds can affect cell cycle progression and induce apoptosis in cancer cells. For instance, a derivative of thiazole was shown to inhibit cell proliferation in HepG2 liver cancer cells through modulation of signaling pathways related to cell survival .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the thiazole ring structure significantly influence biological activity. For example, increasing the electron-withdrawing nature of substituents on the thiazole ring enhances its interaction with target proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
